molecular formula C18H20N2O3 B2805898 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol CAS No. 2379996-85-5

1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol

Katalognummer B2805898
CAS-Nummer: 2379996-85-5
Molekulargewicht: 312.369
InChI-Schlüssel: FGDPFCRVQXONGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol, also known as BAY 60-2770, is a selective inhibitor of the enzyme soluble guanylyl cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.

Wirkmechanismus

1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 selectively inhibits the enzyme sGC, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including vascular tone, platelet aggregation, and cardiac contractility. By inhibiting sGC, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function.
Biochemical and Physiological Effects:
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function. It also reduces oxidative stress and inflammation, which are implicated in various diseases. Additionally, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to have neuroprotective effects in stroke.

Vorteile Und Einschränkungen Für Laborexperimente

1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has several advantages for lab experiments. It is a selective inhibitor of sGC, which allows for the specific targeting of this enzyme. It has also been extensively studied, with a large body of literature on its pharmacology and therapeutic potential. However, there are some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain assays. Additionally, it can be expensive to synthesize, which may limit its availability for some researchers.

Zukünftige Richtungen

There are several future directions for the study of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770. One potential area of research is the development of more potent and selective inhibitors of sGC. Another area of research is the investigation of the effects of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 in other diseases, such as diabetes and cancer. Additionally, the mechanisms underlying the neuroprotective effects of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 in stroke warrant further investigation.

Synthesemethoden

The synthesis of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 involves the reaction of 2-amino-phenol with 2-chloroacetic acid to form 2-(2-hydroxyphenyl) glycine. This intermediate is then reacted with 4-methoxybenzyl chloride to form 2-(2-hydroxyphenyl)-N-(4-methoxybenzyl) glycine. The final step involves the reaction of this intermediate with isobutyraldehyde in the presence of a reducing agent to form 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various diseases, including pulmonary hypertension, heart failure, and stroke. In pulmonary hypertension, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. In heart failure, it has been shown to improve cardiac function and reduce cardiac fibrosis. In stroke, it has been shown to reduce infarct size and improve neurological outcomes.

Eigenschaften

IUPAC Name

1-(1,3-benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(21,11-13-7-9-14(22-2)10-8-13)12-19-17-20-15-5-3-4-6-16(15)23-17/h3-10,21H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDPFCRVQXONGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.